molecular formula C46H56N4O8 B1209445 Anhydro Vinblastine Disulfate Salt

Anhydro Vinblastine Disulfate Salt

Cat. No.: B1209445
M. Wt: 793 g/mol
InChI Key: FFRFGVHNKJYNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhydro Vinblastine Disulfate Salt is a complex organic compound with the molecular formula C₄₆H₅₆N₄O₈ . 2H₂SO₄ and a molecular weight of 989.11 g/mol . It is a derivative of vinblastine, a well-known vinca alkaloid used in cancer treatment. This compound is primarily used in research settings to study its potential therapeutic effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anhydro Vinblastine Disulfate Salt involves multiple steps, starting from the extraction of vinblastine from the Madagascar periwinkle plant (Catharanthus roseus). The vinblastine is then chemically modified through a series of reactions, including acetylation, methylation, and sulfonation, to produce the disulfate salt form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction of vinblastine, followed by its chemical modification in controlled environments. The process requires precise reaction conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Anhydro Vinblastine Disulfate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Anhydro Vinblastine Disulfate Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on cellular processes, including cell division and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in targeting specific cancer cell lines.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

The mechanism of action of Anhydro Vinblastine Disulfate Salt involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, the compound disrupts the formation of microtubules, leading to mitotic arrest and cell death. This mechanism is similar to that of vinblastine, making it a valuable compound for studying the effects of microtubule disruption in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anhydro Vinblastine Disulfate Salt is unique due to its specific chemical modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. These modifications can potentially enhance its therapeutic efficacy and reduce side effects .

Properties

IUPAC Name

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRFGVHNKJYNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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